

In-depth Technical Guide: Spectroscopic Data of Methyl 3-isocyanatopropanoate

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Compound of Interest

Compound Name: Methyl 3-isocyanatopropanoate

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **Methyl 3-isocyanatopropanoate** ($C_5H_7NO_3$). As direct experimental spectra for this compound are not widely available in public databases, this guide presents predicted data based on established spectroscopic principles and analysis of its structural components. Detailed, generalized experimental protocols for acquiring such data are also included to assist researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Methyl 3-isocyanatopropanoate**. These predictions are derived from the known spectral characteristics of its constituent functional groups.

Table 1: Predicted 1H NMR Data

- Solvent: $CDCl_3$
- Reference: Tetramethylsilane (TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.75	Singlet	3H	-OCH ₃
~3.60	Triplet	2H	-CH ₂ -NCO
~2.70	Triplet	2H	-CH ₂ -C(=O)

Table 2: Predicted ¹³C NMR Data

- Solvent: CDCl₃
- Reference: Tetramethylsilane (TMS)

Chemical Shift (δ , ppm)	Assignment
~172	C=O (ester)
~128	N=C=O (isocyanate)
~52	-OCH ₃
~40	-CH ₂ -NCO
~34	-CH ₂ -C(=O)

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2270	Strong, Sharp	N=C=O Asymmetric Stretch
~1740	Strong	C=O Ester Stretch
~2950	Medium	C-H Alkane Stretch
~1440	Medium	C-H Bend
~1200	Strong	C-O Ester Stretch

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

m/z	Predicted Fragment Ion
129	$[M]^+$ (Molecular Ion)
100	$[M - C_2H_5]^+$
98	$[M - OCH_3]^+$
70	$[M - COOCH_3]^+$
59	$[COOCH_3]^+$

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-25 mg of **Methyl 3-isocyanatopropanoate** for 1H NMR, or 50-100 mg for ^{13}C NMR, and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform ($CDCl_3$).
[\[1\]](#)[\[2\]](#)
 - To ensure a homogeneous solution and remove any particulate matter, filter the sample through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
 - Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for referencing the chemical shifts to 0 ppm.[\[1\]](#)
- Data Acquisition:
 - Insert the prepared NMR tube into the spectrometer's probe.
 - Perform a deuterium lock on the $CDCl_3$ solvent signal.

- Optimize the magnetic field homogeneity by shimming the instrument.
- For ^1H NMR, a standard spectrum can typically be acquired in a few minutes.[1]
- For ^{13}C NMR, a longer acquisition time (20-60 minutes or more) is generally required due to the lower natural abundance and gyromagnetic ratio of the ^{13}C nucleus.[1][2]

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid Film):
 - Obtain two clean, dry salt plates (e.g., NaCl or KBr).
 - Apply one to two drops of liquid **Methyl 3-isocyanatopropanoate** to the center of one plate.[3]
 - Carefully place the second salt plate on top, allowing the liquid to spread evenly and form a thin film between the plates.[3]
- Data Acquisition:
 - Mount the assembled salt plates in the sample holder of an FT-IR spectrometer.
 - First, run a background scan of the empty spectrometer to account for atmospheric and instrumental absorptions.
 - Then, acquire the spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. The typical scanning range for organic molecules is from 4000 cm^{-1} to 400 cm^{-1} . [4]

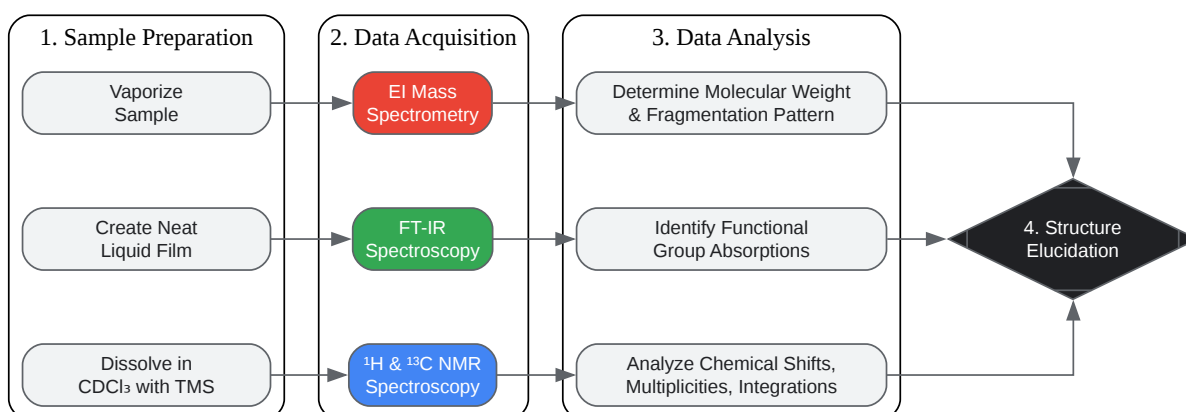
Mass Spectrometry (MS)

- Sample Introduction and Ionization (Electron Ionization - EI):
 - Introduce a small quantity of the liquid sample into the mass spectrometer's inlet system, where it is vaporized under high vacuum.[5][6]

- In the ion source, the gaseous molecules are bombarded by a high-energy electron beam, typically at 70 electron volts (eV), which causes the ejection of an electron from the molecule, forming a positively charged molecular ion and inducing fragmentation.[7][8]
- Mass Analysis and Detection:
 - The newly formed positive ions (both the molecular ion and its fragments) are accelerated by an electric field into the mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - A detector then records the relative abundance of each ion, resulting in the generation of a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The diagram below outlines the logical progression of steps involved in the comprehensive spectroscopic analysis of a chemical compound such as **Methyl 3-isocyanatopropanoate**.



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Caption: A streamlined workflow for the spectroscopic identification of **Methyl 3-isocyanatopropanoate**.

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